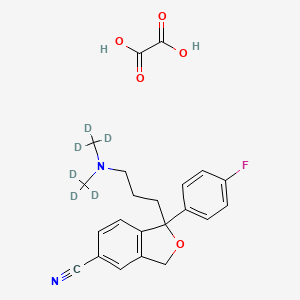

Citalopram-d6 Oxalate

Description

Significance of Stable Isotope Labeling in Quantitative Analysis and Mechanistic Studies

Stable isotope labeling is a powerful technique with broad applications in scientific research, particularly in quantitative analysis and the elucidation of reaction mechanisms. nih.govsymeres.comdiagnosticsworldnews.com In quantitative analysis, especially when coupled with mass spectrometry (MS), compounds labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) serve as ideal internal standards. symeres.comroyalsocietypublishing.org Because these labeled compounds are chemically identical to their non-labeled counterparts, they exhibit similar behavior during sample preparation and analysis, but their difference in mass allows for their distinct detection by a mass spectrometer. diagnosticsworldnews.com This co-elution and co-ionization minimizes experimental variability, leading to highly accurate and precise quantification of the target analyte in complex biological matrices. royalsocietypublishing.org

Beyond quantification, stable isotope labeling is indispensable for mechanistic studies. symeres.com The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the greater mass of deuterium. symeres.com By observing changes in reaction rates or metabolic pathways upon deuterium substitution, researchers can gain valuable insights into the mechanisms of drug metabolism, enzyme kinetics, and other biological processes. symeres.comnih.gov This technique allows for the tracing of metabolic fates of compounds, identification of metabolites, and understanding of metabolic network dynamics. nih.gov

Overview of Citalopram (B1669093) and its Stereoisomers in Research Contexts

Citalopram is a widely studied antidepressant medication belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. diva-portal.orgmdpi.com It exists as a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers) in equal proportions: (S)-(+)-citalopram and (R)-(-)-citalopram. diva-portal.orgresearchgate.net Research has demonstrated that the therapeutic antidepressant effect of citalopram is almost exclusively attributed to the (S)-enantiomer, also known as escitalopram (B1671245). diva-portal.orgscispace.com The (R)-enantiomer is significantly less potent in inhibiting serotonin reuptake and may even interfere with the activity of the (S)-enantiomer. mdpi.com

This stereoselectivity is a critical aspect of citalopram research. nih.gov The development of escitalopram as a single-enantiomer drug, a process often referred to as a "chiral switch," was a direct result of understanding the differing pharmacological activities of the two isomers. nih.gov In research settings, the ability to study the individual enantiomers is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data. nih.gov The metabolism of citalopram also produces active metabolites, such as desmethylcitalopram (B1219260) and didesmethylcitalopram, and the study of their formation and activity is another important area of investigation. researchgate.netnih.gov

Rationale for Deuterium Incorporation in Citalopram Oxalate (B1200264) for Research Applications

The primary rationale for incorporating deuterium into Citalopram Oxalate, creating Citalopram-d6 (B562700) Oxalate, is its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com The "d6" designation indicates that six hydrogen atoms in the citalopram molecule have been replaced with deuterium atoms. This mass difference allows the deuterated standard to be easily distinguished from the non-deuterated (or "light") citalopram in a sample, while its chemical properties remain virtually identical. diagnosticsworldnews.com

This near-identical chemical behavior ensures that Citalopram-d6 Oxalate experiences the same extraction recovery, ionization efficiency, and potential for ion suppression as the analyte of interest during the analytical process. By adding a known amount of the deuterated standard to a biological sample (like plasma or urine) before processing, any sample loss or variation in instrument response can be corrected for, leading to highly accurate and reliable quantification of citalopram and its metabolites.

Historical Context of Deuterated Analogs in Pharmaceutical Research Methodology

The use of deuterated compounds in pharmaceutical research has a history dating back to the mid-20th century. nih.govjuniperpublishers.com Initially, deuterium was primarily utilized in mechanistic, spectroscopic, and tracer studies to understand the metabolic pathways of drugs. acs.orgassumption.edu The concept of the "deuterium kinetic isotope effect" (KIE) was a key driver in these early investigations, allowing researchers to probe the C-H bond cleavage steps in drug metabolism. nih.gov

In more recent decades, the application of deuterated analogs has expanded significantly. nih.gov The "deuterium switch" or "deuterium-enabled chiral switch" strategy has emerged, where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium to slow down its breakdown. nih.govacs.org This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of unwanted metabolites. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, in 2017, marked a significant milestone, validating this approach and paving the way for further development of deuterated pharmaceuticals. nih.govacs.org This evolution highlights a shift from using deuterated compounds solely as research tools to developing them as therapeutic agents in their own right. assumption.edu

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Citalopram | C₂₀H₂₁FN₂O | 324.4 |

| Escitalopram | C₂₀H₂₁FN₂O | 324.4 |

| This compound | C₂₂H₁₇D₆FN₂O₅ | 420.46 |

| Desmethylcitalopram | C₁₉H₁₉FN₂O | 310.37 |

| Didesmethylcitalopram | C₁₈H₁₇FN₂O | 296.34 |

| Deutetrabenazine | C₁₉H₂₁D₆NO₃ | 323.46 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Citalopram D6 Oxalate

Strategies for Deuterium (B1214612) Incorporation into the Citalopram (B1669093) Skeleton

The introduction of deuterium into the Citalopram structure is a precise process aimed at enhancing its utility for analytical or metabolic studies. The primary site for deuteration in Citalopram-d6 (B562700) is the N,N-dimethylamino moiety, as this is a known site of metabolic activity.

The synthesis of Citalopram-d6, chemically named 1-(3-(Bis(methyl-d3)amino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, involves the specific replacement of six hydrogen atoms with deuterium on the N,N-dimethyl groups. synzeal.com This can be achieved through several synthetic approaches:

Use of Deuterated Alkylating Agents: A common and direct method involves the alkylation of a precursor amine. The synthesis can start from N-desmethylcitalopram, which is then reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to introduce the first trideuterated methyl group. A subsequent reaction with another equivalent of methyl-d3 iodide or a similar deuterated reagent completes the synthesis of the N,N-bis(methyl-d3)amino moiety.

Reductive Amination with Deuterated Reagents: An alternative route involves the reductive amination of a primary amine precursor with formaldehyde-d2 (CD₂O) and a reducing agent. This process would be repeated to achieve the dimethylated product.

Direct Hydrogen-Deuterium Exchange (H/D Exchange): Advanced methods allow for the direct replacement of hydrogen with deuterium on the final molecule or a late-stage intermediate. Photoredox-mediated catalysis, for example, can selectively activate α-amino C-H bonds, facilitating an exchange with deuterium from a source like deuterated water (D₂O). princeton.edu Another approach described in patent literature for general N-alkyl amines involves using a Ruthenium(II)-based catalyst to facilitate H/D exchange, presenting a potentially cost-effective method for deuterating molecules like Citalopram. google.com

Citalopram is a chiral compound, with its antidepressant activity residing almost exclusively in the S-(+)-enantiomer, known as Escitalopram (B1671245). diva-portal.orgnih.gov Therefore, producing enantiomerically pure deuterated versions, such as (S)-Citalopram-d6, is often necessary. Direct crystallization of diastereomeric salts of Citalopram itself has proven difficult. google.com

The established industrial method for obtaining enantiomerically pure Citalopram involves the stereoselective resolution of a key intermediate, the diol compound 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. google.com This resolution is achieved by forming a diastereomeric salt with a chiral acid, such as (+)-di-p-toluoyltartaric acid. google.com The salts of the two enantiomers exhibit different solubilities, allowing for their separation by crystallization. Following separation, the desired enantiomer of the diol is isolated and then cyclized to form the final isobenzofuran (B1246724) ring structure of (S)-Citalopram. google.comgoogle.com

To synthesize a stereochemically pure deuterated enantiomer like (S)-Citalopram-d6, the same methodology is applied to the deuterated diol intermediate. The synthesis would first involve preparing the racemic diol with the N,N-bis(methyl-d3) group. This deuterated diol would then undergo the same diastereomeric salt resolution and subsequent cyclization to yield (S)-Citalopram-d6.

Synthesis and Characterization of Citalopram-d6 Oxalate (B1200264) Salt Forms

The free base of Citalopram-d6 is an oil, and for ease of handling, purification, and stability, it is often converted into a crystalline salt. The oxalate salt is a common form for this compound. medchemexpress.com The synthesis of Citalopram-d6 oxalate is achieved by reacting the purified Citalopram-d6 free base with one molar equivalent of oxalic acid in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), followed by crystallization. nih.gov

Characterization of the final product is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques used include:

Mass Spectrometry (MS): This is the definitive method to confirm successful deuteration. The molecular weight of this compound is 420.46 g/mol , which is six mass units higher than that of non-deuterated Citalopram oxalate (414.4 g/mol ), corresponding to the six deuterium atoms. chemscene.com Tandem mass spectrometry (LC-MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the structure and confirm deuteration. In the spectrum of Citalopram-d6, the characteristic singlet corresponding to the N-methyl protons would be absent or significantly diminished. ¹³C NMR would show the corresponding carbon signal, but it may be altered due to the coupling with deuterium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile Oxalate Salt | |

| CAS Number | 1246819-94-2 | chemscene.com |

| Molecular Formula | C₂₂H₁₇D₆FN₂O₅ | chemscene.com |

| Molecular Weight | 420.46 g/mol | chemscene.com |

Derivatization Pathways for Related Deuterated Analogs of Citalopram

Citalopram-d6 can serve as a starting point for the synthesis of other novel deuterated analogs for research purposes, such as developing new photoaffinity ligands or exploring structure-activity relationships (SAR). nih.govacs.org The synthetic pathways used to create derivatives of Citalopram can be applied to its deuterated counterpart.

Key derivatization strategies include:

Modification of the 5-position Cyano Group: The nitrile group on the isobenzofuran ring is a versatile chemical handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. nih.gov Further reduction, for example using lithium aluminum hydride (LiAlH₄), can convert the nitrile to a primary amine (aminomethyl) group. nih.gov

Modification of the Phenyl Ring: The 4'-fluorophenyl group can be modified. For instance, starting with a bromo-substituted precursor instead of a fluoro-substituted one allows for the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of aryl or vinyl groups at this position. nih.govnih.gov

Applying these transformations to Citalopram-d6 would yield a library of novel, deuterated Citalopram analogs, which could be valuable tools for studying the serotonin (B10506) transporter.

Optimization of Synthetic Yields and Deuterium Incorporation Efficiency

Optimization of the synthesis involves several considerations:

Route Selection: Comparing different synthetic strategies is key. Building the molecule from a deuterated starting material (e.g., CD₃I) often provides high and reliable deuterium incorporation but may be more expensive. Direct H/D exchange on a late-stage intermediate can be more cost-effective but requires careful optimization of reaction conditions (catalyst load, temperature, reaction time) to maximize incorporation without causing side reactions or degradation of the molecule. google.com

Reaction Conditions: For any chosen route, conditions must be fine-tuned. In the case of alkylation, this includes controlling the stoichiometry of the reagents and the reaction temperature to avoid side products. For catalytic exchange methods, screening different catalysts and solvent systems can significantly impact efficiency. princeton.edugoogle.com

Minimizing Metabolic Switching: When considering deuterated compounds for potential therapeutic applications, a high degree of deuteration at the target site is crucial. Incomplete deuteration could fail to provide the desired kinetic isotope effect. Furthermore, blocking one metabolic pathway (like N-demethylation) could sometimes lead to an increase in metabolism at other sites, a phenomenon known as "metabolic switching". google.comnih.gov Therefore, ensuring high incorporation efficiency is critical to achieving the intended pharmacokinetic profile and avoiding the formation of unexpected metabolites. nih.gov

Advanced Analytical Methodologies Utilizing Citalopram D6 Oxalate As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. The development of robust LC-MS/MS methods for citalopram (B1669093) heavily depends on the use of a stable isotope-labeled internal standard like Citalopram-d6 (B562700) Oxalate (B1200264).

Effective chromatographic separation of citalopram from its deuterated internal standard and other matrix components is critical for accurate quantification. Since deuterated and undeuterated forms of a compound have nearly identical retention times, the primary goal of chromatographic optimization is to achieve a sharp, symmetrical peak shape, free from interference from other sample components. ethz.ch

Several reversed-phase columns are commonly employed for this purpose. The choice of mobile phase is crucial, often consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier. oup.comnih.gov Modifiers such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) are used to improve peak shape and ionization efficiency. nih.govdovepress.comnih.gov Both isocratic and gradient elution methods have been successfully developed. dovepress.comresearchgate.net Gradient elution, where the mobile phase composition changes over time, is particularly useful for analyzing complex samples like plasma or tissue homogenates, as it helps to separate the analyte from matrix interferences effectively. oup.comnih.govnih.gov For the stereoselective analysis of citalopram enantiomers, specialized chiral columns, such as those based on cellulose (B213188) or cyclodextrin, are required. nih.govdiva-portal.org

| Analytical Column | Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|---|

| Phenomenex® Lux Cellulose-2 (4.6mm×150mm; 5μm) | Ammonium acetate buffer (pH 9.0; 20mM) and acetonitrile | Gradient | nih.gov |

| ACE C18 (125 x 4.6 mm) | Acetonitrile/water (60:50 v/v, with 0.2% formic acid) | Isocratic | researchgate.net |

| Zorbax Eclipse RP C18 (50 × 2.1 mm, 1.8 μm) | 0.1% formic acid in acetonitrile and 0.1% formic acid in water | Gradient | nih.gov |

| ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) | 0.05% formic acid in water/acetonitrile | Gradient | oup.com |

Tandem mass spectrometry (MS/MS) provides the selectivity needed for quantification by monitoring specific precursor-to-product ion transitions. Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of citalopram and its deuterated standard. oup.comnih.govresearchgate.net In this process, the analyte is ionized to produce a protonated molecule, [M+H]⁺, which is referred to as the precursor ion.

For citalopram, the precursor ion has a mass-to-charge ratio (m/z) of 325. dovepress.comresearchgate.net This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. Common product ions for citalopram include m/z 262.2 and m/z 109.2. dovepress.comresearchgate.net For Citalopram-d6, the precursor ion is shifted by 6 mass units to m/z 331. A specific transition for the R-enantiomer of citalopram-d6 has been reported as m/z 331.2 → 262.2. dovepress.com The use of multiple reaction monitoring (MRM) allows the instrument to selectively detect and quantify citalopram based on these unique mass transitions, while simultaneously monitoring the corresponding transition for Citalopram-d6 to ensure accurate internal standardization.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Escitalopram (B1671245) | 325.2 | 262.2 | ESI+ | dovepress.com |

| R-enantiomer of citalopram-d6 | 331.2 | 262.2 | ESI+ | dovepress.com |

| Escitalopram | 325.2 | 109.2 | ESI+ | researchgate.net |

| Deuterated Internal Standard (I.S.) | 330.0 | 192.0 | ESI+ | researchgate.net |

| R/S-Citalopram | 325.1 | 262.0, 109.0 | ESI+ | researchgate.net |

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For quantitative methods using Citalopram-d6 Oxalate, validation typically follows guidelines from regulatory agencies and includes assessments of linearity, accuracy, precision, sensitivity, recovery, and stability. nih.govdovepress.com

Linearity is established by analyzing calibration standards at multiple concentration levels, with studies showing good linearity for citalopram over ranges such as 0.20 to 50 ng/mL and 0.1 to 100 ng/mL. nih.govdovepress.com Accuracy, or how close the measured value is to the true value, is often reported as a percentage, with values between 94.0% and 113.3% being documented. nih.govdovepress.com Precision, which measures the repeatability of the method, is expressed as the coefficient of variation (CV), with intra- and inter-batch precision values typically below 15%. nih.govdovepress.com The lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, has been reported at levels as low as 0.20 ng/mL. dovepress.com

| Parameter | Matrix | Range / Value | Reference |

|---|---|---|---|

| Linearity Range | Human Plasma | 0.20 - 50 ng/mL | dovepress.com |

| Accuracy | Human Plasma | 94.0% - 99.7% | dovepress.com |

| Precision (CV) | Human Plasma | 0.40% - 3.6% | dovepress.com |

| Linearity Range | Plasma & Breast Milk | 0.1 - 100 ng/mL | nih.gov |

| Trueness (Accuracy) | Plasma & Breast Milk | 90.0% - 113.3% | nih.gov |

| Recovery | Serum | 81% - 91% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Citalopram Research

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of citalopram. nih.govmdpi.com For GC analysis, less volatile or polar compounds often require a derivatization step to increase their volatility and improve their chromatographic properties. In the case of citalopram's demethylated metabolites, derivatization with agents like trifluoroacetic anhydride (B1165640) is performed. nih.gov

In GC-MS methods, Citalopram-d6 serves as an excellent internal standard. It co-elutes with the undeuterated citalopram and corrects for any variability during the extraction, derivatization, and injection processes. The mass spectrometer, typically operating in electron impact (EI) mode, can easily distinguish between the analyte and the deuterated standard based on their mass difference. nih.gov GC-MS methods have been developed for the determination of citalopram and its metabolites in plasma with limits of quantification as low as 1 ng/ml. nih.gov The high selectivity of the mass detector ensures that reliable quantitative data is obtained, which is crucial in both clinical and forensic toxicology. mdpi.com

Capillary Electrophoresis (CE) for Enantiomeric and Deuterated Citalopram Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of chiral compounds. mdpi.com Citalopram is a racemic mixture, and methods have been developed to separate its S-(+)- and R-(-)-enantiomers using CE with chiral selectors. nih.govnih.gov Cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) sulfate (B86663) and carboxymethyl-gamma-cyclodextrin (CM-γ-CD), are commonly added to the background electrolyte to achieve this enantioseparation. nih.govnih.govresearchgate.net

When CE is coupled with mass spectrometry (CE-MS), this compound is an indispensable tool for quantification. While the primary role of CE in this context is to separate the enantiomers, the deuterated internal standard provides a continuous and stable signal for the MS detector. This allows for the accurate quantification of each individual enantiomer by normalizing their respective signals to that of Citalopram-d6, correcting for fluctuations in injection volume and ionization efficiency. This combination of techniques provides both stereoselectivity from the CE separation and quantitative accuracy from the MS detection using the deuterated internal standard.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Research

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of drugs and metabolites within tissue sections. nih.govnih.gov In this application, this compound plays a crucial role as an internal standard for achieving accurate quantification directly from tissue. diva-portal.orgacs.org

In a notable study, a quantitative MALDI-MSI method was developed to map the distribution of citalopram in mouse brain tissue. nih.gov The methodology involved applying a series of calibration standards onto a control tissue section, followed by the homogeneous application of a Citalopram-d6 internal standard solution (5.0 μM) and a MALDI matrix over the entire tissue. nih.govdiva-portal.orgacs.org This approach allows for pixel-by-pixel normalization of the citalopram signal to the Citalopram-d6 signal, correcting for variations in matrix crystallization and instrument sensitivity across the tissue surface. The method was validated against the established LC-MS/MS technique and showed comparable results for citalopram brain concentrations. nih.gov This demonstrates the power of using Citalopram-d6 in advanced MALDI-MSI workflows to provide robust, quantitative spatial information for pharmacokinetic research. nih.govnih.gov

Preparation of Standard Solutions and Internal Standards for MALDI-MSI

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful tool for visualizing the spatial distribution of drugs and metabolites within tissue sections. nih.gov For quantitative studies, the preparation of reliable standard solutions and the incorporation of an internal standard are paramount. labmanager.com

In a typical workflow for quantitative MALDI-MSI of citalopram, stock solutions of both citalopram and this compound are prepared. nih.govdiva-portal.org For instance, a 2 mM stock solution of this compound can be made by dissolving the compound in 100% methanol (B129727). nih.govdiva-portal.org From this stock, a working internal standard solution, such as 5.0 μM, is prepared in a solvent mixture appropriate for MALDI analysis, for example, 50% acetonitrile (ACN) with 0.2% trifluoroacetic acid (TFA). nih.govdiva-portal.org

Similarly, a stock solution of the non-deuterated citalopram is used to create a series of calibration standards at known concentrations. nih.govdiva-portal.org These standards, often ranging from the low micromolar level (e.g., 2.5 μM to 20 μM), are prepared in a solvent like 50% methanol by weight for high precision. nih.govdiva-portal.org These calibration standards are then spotted onto control tissue sections to generate a calibration curve. nih.govnih.gov

The MALDI matrix, a substance that co-crystallizes with the analyte and facilitates ionization, is prepared separately. nih.gov A common matrix for this type of analysis is 2,5-dihydroxybenzoic acid (DHB), which might be dissolved at a concentration of 35 mg/mL in a solution of 50% ACN and 0.2% TFA. nih.govdiva-portal.org

The application of these solutions to the tissue sample is a critical step. An optimized protocol may involve first applying the calibration standards to the tissue, followed by a homogeneous application of the this compound internal standard solution, and finally, the MALDI matrix is applied over the entire tissue section. nih.govacs.org This ensures that the internal standard is evenly distributed, allowing for reliable normalization of the analyte signal across the tissue. amolf.nllabmanager.com

Table 1: Example of Standard and Internal Standard Solution Preparation for MALDI-MSI

| Solution Type | Compound | Stock Concentration | Working Concentration | Solvent |

| Internal Standard | This compound | 2 mM | 5.0 µM | 50% ACN, 0.2% TFA |

| Calibration Standards | Citalopram | 2 mM | 2.5, 5, 7.5, 10, 15, 20 µM | 50% (by weight) MeOH |

| MALDI Matrix | 2,5-dihydroxybenzoic acid (DHB) | N/A | 35 mg/mL | 50% ACN, 0.2% TFA |

This table is generated based on data from a study on quantitative MALDI-MSI of citalopram. nih.govdiva-portal.org

Methodologies for Quantitative MALDI-MSI Using this compound

Quantitative MALDI-MSI (qMSI) aims to move beyond relative signal intensity to provide absolute quantification of an analyte within a specific tissue region. labmanager.com The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and robust quantification, as it compensates for variations in analyte extraction, co-crystallization with the matrix, and ionization efficiency across different tissue types. nih.govamolf.nl

The general methodology involves several key steps:

Sample Preparation : Thin tissue sections are thaw-mounted onto conductive slides. labmanager.com

Application of Standards and Internal Standard : A dilution series of calibration standards is applied to a control tissue section, or directly onto the sample tissue in some protocols. nih.govnih.gov Subsequently, a homogenous layer of the this compound internal standard is applied over the entire tissue area. nih.gov This can be achieved using automated spraying or spotting devices to ensure uniformity. amolf.nl

Matrix Application : The MALDI matrix is then applied over the tissue section. labmanager.com

Data Acquisition : The slide is introduced into the MALDI mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing molecules at each pixel. labmanager.com Mass spectra are collected from each point, creating a dataset that contains spatial and molecular information. amolf.nl

Data Analysis : The intensity of the citalopram signal is normalized to the intensity of the this compound signal in each pixel. amolf.nl This ratio is then used to construct a calibration curve from the areas where the calibration standards were applied. nih.gov This curve allows for the conversion of the normalized signal intensity from any point on the tissue into an absolute concentration. nih.govamolf.nl

Research has demonstrated that this approach yields results comparable to those obtained with more traditional quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The validation of a qMSI method typically includes assessing parameters such as selectivity, accuracy, precision, and stability to ensure the reliability of the quantitative data. nih.govacs.org

Table 2: Key Parameters in a Validated Quantitative MALDI-MSI Method

| Parameter | Description | Example Finding |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Good linearity was obtained for calibration curves with six calibration standards. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed by spiking control tissue with known concentrations of the analyte and internal standard. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Evaluated using replicate measurements of quality control samples. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Citalopram stability in brain tissue was confirmed at -80°C over several months. acs.org |

This table summarizes key validation parameters for a quantitative MALDI-MSI method as described in the literature. nih.govacs.org

Spectroscopic Characterization Techniques (Beyond Basic Identification) for Deuterated Citalopram Derivatives

Beyond its use as an internal standard, the structural integrity and specific labeling of deuterated citalopram derivatives like this compound are confirmed using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for verifying the precise location of deuterium atoms within a molecule. sigmaaldrich.com While proton (¹H) NMR is standard for structural elucidation, deuterium (²H or D) NMR provides direct evidence of deuteration. sigmaaldrich.comnih.gov

For a compound like Citalopram-d6, where the deuterium atoms are typically on the N-dimethyl groups, ¹H NMR would show a significant reduction or complete absence of the signal corresponding to the N-methyl protons. nih.gov Conversely, a ²H NMR spectrum would exhibit a signal at the chemical shift corresponding to these positions, confirming the successful and specific incorporation of deuterium. sigmaaldrich.com This is crucial as the stability of the deuterium label is essential for its function as an internal standard; the label must be retained in the product ion during mass spectrometric fragmentation. amolf.nl

Infrared (FTIR) Spectroscopy in Structural Elucidation Studies

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool for characterizing deuterated compounds. thermofisher.com The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies for the corresponding chemical bonds. spectralysbiotech.com

Specifically, the C-H stretching vibrations, which appear in the 2800-3000 cm⁻¹ region of an IR spectrum, will be replaced by C-D stretching vibrations at lower wavenumbers (typically around 2000-2200 cm⁻¹) in a deuterated molecule like Citalopram-d6. spectralysbiotech.com For Citalopram, characteristic peaks include C-H stretching (aromatic and aliphatic), and the nitrile (C≡N) stretch. researchgate.net In the FTIR spectrum of Citalopram-d6, the disappearance of the N-methyl C-H stretching peaks and the appearance of new C-D stretching bands would provide clear evidence of deuteration at the intended positions. spectralysbiotech.comresearchgate.net This technique complements NMR by providing information about the molecule's vibrational properties and confirming the isotopic substitution. thermofisher.com

Stereochemical Investigations of Citalopram Enantiomers and Deuterated Analogs

Chiral Resolution Techniques for Citalopram (B1669093) and its Deuterated Variants

The separation of citalopram enantiomers and their deuterated forms is achieved through various advanced chromatographic and crystallization techniques. These methods exploit the subtle differences in the three-dimensional structures of the enantiomers to achieve separation.

Chiral Stationary Phases in Chromatography

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of citalopram enantiomers. These specialized columns contain a chiral selector immobilized on the stationary phase, which interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective. For instance, a Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been used to achieve baseline separation of citalopram enantiomers. researchgate.net Similarly, other polysaccharide-based columns like Lux Cellulose-2 and Kromasil Amycoat have been successfully applied. mdpi.com Macrocyclic glycopeptide-based CSPs, such as Chirobiotic V, and protein-based phases like Chiral-AGP, have also demonstrated their utility in the enantioseparation of citalopram. researchgate.netmdpi.com

The choice of mobile phase is crucial for optimizing separation on these columns. A common mobile phase for a CHIRALCEL OJ-H column consists of a mixture of n-hexane, alcohol (such as ethanol (B145695) or isopropanol), and diethylamine (B46881). researchgate.net The type of alcohol and the presence of a basic additive like diethylamine can significantly influence the retention times and resolution of the enantiomers. researchgate.net In reversed-phase mode, mixtures of water and acetonitrile (B52724), often with a basic additive, are employed. mdpi.com The ability to use these CSPs across different chromatographic modes, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC), highlights their versatility. mdpi.comresearchgate.net

Table 1: Examples of Chiral Stationary Phases for Citalopram Enantioseparation

| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase Conditions | Reference(s) |

| Chiralcel OD-H | Polysaccharide (Cellulose-based) | n-hexane/alcohol/diethylamine | researchgate.net |

| Lux Cellulose-1 | Polysaccharide (Cellulose-based) | Acetonitrile/water with diethylamine | mdpi.com |

| Chirobiotic V | Macrocyclic Glycopeptide | Not specified in provided context | mdpi.com |

| Chiral-AGP | Protein-based | Phosphate (B84403) buffer with additives | researchgate.net |

Chiral Mobile Phase Additives (e.g., Cyclodextrins) in Enantioseparation

An alternative to using expensive chiral stationary phases is the addition of a chiral selector to the mobile phase in reversed-phase HPLC (RP-HPLC). This approach utilizes a standard achiral column, such as a C18 or C8 column, and the enantiomeric separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase. innovareacademics.in

Cyclodextrins and their derivatives are the most common chiral mobile phase additives (CMPAs) for this purpose. innovareacademics.in For the enantioseparation of citalopram, sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and sulfated-β-cyclodextrin (S-β-CD) have been successfully employed. innovareacademics.innih.govresearchgate.net The separation mechanism relies on the differential inclusion of the citalopram enantiomers into the hydrophobic cavity of the cyclodextrin. innovareacademics.in

Several factors influence the effectiveness of this separation, including the pH of the aqueous buffer, the concentration of the cyclodextrin, the composition of the mobile phase (typically a mixture of an aqueous buffer, methanol (B129727), and/or acetonitrile), and the column temperature. nih.govresearchgate.net For example, a satisfactory resolution of citalopram enantiomers was achieved using a mobile phase containing 12 mM SBE-β-CD in a phosphate buffer at pH 2.5, mixed with methanol and acetonitrile. nih.govnih.gov The resolution was found to be sensitive to pH, with lower pH values generally providing better separation. nih.gov This method offers a cost-effective alternative to CSPs for the routine analysis of citalopram enantiomers. innovareacademics.in

Table 2: Optimized Conditions for Citalopram Enantioseparation using a Chiral Mobile Phase Additive

| Parameter | Optimized Value/Condition | Reference(s) |

| Chiral Additive | Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | nih.govresearchgate.net |

| Column | Hedera ODS-2 C18 (achiral) | nih.govresearchgate.net |

| Mobile Phase | Aqueous buffer (5 mM NaH₂PO₄, 12 mM SBE-β-CD, pH 2.5) / Methanol / Acetonitrile (21:3:1 v/v/v) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 25°C | nih.gov |

| Detection | 240 nm | researchgate.net |

Diastereomeric Salt Formation for Enantiomeric Resolution

Classical resolution through the formation of diastereomeric salts is a well-established technique for separating enantiomers on a preparative scale. This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. diva-portal.org

While it was initially reported that attempts to crystallize diastereomeric salts of citalopram itself were unsuccessful, a successful resolution was achieved for a key intermediate, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. google.com This racemic diol can be resolved using an optically active carboxylic acid, such as (+)-O,O'-di-p-toluoyl-d-tartaric acid. researchgate.net The resulting diastereomeric salts can then be separated by multistage crystallization. researchgate.net

The separated diastereomer can subsequently be converted into the desired pure enantiomer of citalopram. sciforum.net This method, although potentially more complex than chromatographic techniques for analytical purposes, is crucial for the large-scale production of enantiomerically pure drugs like escitalopram (B1671245). acs.org The choice of the resolving agent and the crystallization solvent are critical parameters for optimizing the yield and purity of the desired enantiomer. sciforum.netacs.org

Crystallographic Analysis of Citalopram Oxalate (B1200264) Stereoisomers and Solid Solutions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For chiral compounds like citalopram, crystallographic analysis is invaluable for understanding the structural differences between enantiomers, racemates, and their salts, which in turn influences their physical properties and behavior in solid-state formulations.

Structural Differences Between Racemic and Enantiomeric Citalopram Oxalate Crystal Forms

The crystal structures of racemic citalopram oxalate and enantiomerically pure (S)-citalopram oxalate have been determined and compared. While their X-ray powder diffraction patterns are very similar, indicating a high degree of structural similarity, there are key differences. nih.gov The melting point of the racemic form is higher than that of the pure enantiomer, which classifies the racemate as a racemic compound (a 1:1 stoichiometric compound of the two enantiomers in the crystal lattice) rather than a conglomerate (a physical mixture of separate (R)- and (S)-enantiomer crystals). nih.govresearchgate.net

The crystal structure of the racemate is nearly isostructural with that of the enantiomer, possessing very similar unit cell parameters. nih.govresearchgate.net The fundamental difference lies in their symmetry. The racemic crystal structure contains a crystallographic inversion center, which is absent in the crystal structure of the pure enantiomer. nih.govresearchgate.net In the enantiomeric crystal, the asymmetric unit contains two molecules of (S)-citalopram which have different conformations. nih.gov

Table 3: Comparison of Racemic and Enantiomeric Citalopram Oxalate

| Property | Racemic Citalopram Oxalate | (S)-Citalopram Oxalate | Reference(s) |

| Classification | Racemic Compound | Pure Enantiomer | nih.govresearchgate.net |

| Melting Point | Higher than the enantiomer | Lower than the racemate | nih.gov |

| Crystal Structure | Isostructural with enantiomer, contains an inversion center | Lacks an inversion center | nih.govresearchgate.net |

| X-ray Powder Diffractogram | Very similar to the enantiomer | Very similar to the racemate | nih.gov |

Implications of Crystal Structure on Solid-State Research of Deuterated Analogs

The close similarity between the crystal structures of racemic and enantiomeric citalopram oxalate has a significant implication: it allows for the formation of solid solutions. nih.govresearchgate.net A solid solution is a crystalline material where one or more components are incorporated into the crystal lattice of another, in this case, (R)-citalopram oxalate can be incorporated into the crystal lattice of (S)-citalopram oxalate, and vice versa, at all ratios. nih.gov

This has several practical implications:

Characterization: The X-ray diffraction patterns of Citalopram-d6 (B562700) Oxalate are expected to be very similar to those of the non-deuterated forms, which is an important consideration for analytical characterization and phase identification.

Purification: The tendency to form solid solutions can make the purification of a single deuterated enantiomer by crystallization more challenging if the other enantiomer is present as an impurity. The impurity can be incorporated into the crystal lattice, making complete separation difficult.

Formulation: Understanding the solid-state behavior, including the potential for solid solution formation, is crucial for developing stable and consistent solid dosage forms of deuterated citalopram analogs. The physical properties of a solid solution can differ from those of the pure components.

The insights gained from the crystallographic analysis of citalopram oxalate provide a predictive framework for the solid-state behavior of its deuterated analogs, guiding research in areas from synthesis and purification to formulation development.

Enantioselective Interactions in Research Models (e.g., Ligand Binding to Transporters in vitro)

The stereochemistry of citalopram plays a pivotal role in its interaction with the human serotonin (B10506) transporter (SERT). In vitro research models, particularly ligand binding assays using radiolabeled compounds, have been instrumental in elucidating the enantioselective interactions of citalopram's enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram, with SERT. These studies consistently demonstrate the superior potency of the S-enantiomer.

(S)-citalopram is a potent inhibitor of serotonin reuptake, exhibiting a significantly higher binding affinity for SERT compared to its R-enantiomer. nih.govau.dk The difference in binding affinity is substantial, with (S)-citalopram being approximately 30 to 40 times more potent than (R)-citalopram at inhibiting serotonin reuptake. nih.govau.dk This marked enantioselectivity is a key pharmacological feature of citalopram. The inhibitory constant (Ki) for (S)-citalopram at the human SERT is in the low nanomolar range, underscoring its high affinity. medchemexpress.com

Docking simulations and mutagenesis studies have provided further insights into the structural basis of these enantioselective interactions. These models predict that the two enantiomers bind to the substrate-binding pocket of SERT in opposite orientations. nih.govnih.gov For the high-affinity (S)-citalopram, specific interactions have been identified, such as the proximity of the fluorine atom to residues Ala173 and Thr439, and the cyano group to Phe341. nih.gov These contacts are reversed for the (R)-enantiomer, providing a molecular explanation for the observed differences in binding affinity. nih.gov Furthermore, the residue Ser438 within the SERT binding pocket has been identified as a critical determinant for the potency of citalopram. nih.gov

While detailed in vitro binding data for Citalopram-d6 Oxalate is not extensively available in published literature, its primary role in research is as a stable isotope-labeled internal standard. researchgate.net Deuterium (B1214612) labeling is a common strategy to create a compound with a slightly higher molecular weight for use in mass spectrometry-based quantification in pharmacokinetic and metabolic studies, without significantly altering its chemical properties or biological activity. researchgate.net Therefore, the enantioselective interactions of this compound with the serotonin transporter are expected to mirror those of its non-deuterated counterpart, citalopram oxalate.

Table 1: Binding Affinities (Ki) of Citalopram Enantiomers at the Human Serotonin Transporter (SERT)

| Compound | Ki (nM) | Reference |

| (S)-Citalopram (Escitalopram) | 0.89 | medchemexpress.com |

| (R)-Citalopram | ~26.7 (calculated based on ~30-fold lower affinity than S-enantiomer) | medchemexpress.com |

| Racemic Citalopram | 1.94 | nih.gov |

Table 2: Allosteric Potency (EC50) of Citalopram Enantiomers in Modulating [3H]S-Citalopram Dissociation from SERT

| Compound | EC50 (µM) | Reference |

| (S)-Citalopram (Escitalopram) | 3.6 | drugbank.com |

| (R)-Citalopram | 19.4 | drugbank.com |

Chemical Stability and Degradation Pathways of Citalopram Oxalate in Research Environments

Forced Degradation Studies of Citalopram (B1669093) Oxalate (B1200264) and its Deuterated Forms

Forced degradation studies on escitalopram (B1671245) oxalate, the S-enantiomer of citalopram, have been conducted under the stress conditions recommended by the International Conference on Harmonisation (ICH), including hydrolysis, oxidation, photolysis, and thermal stress. nih.govnih.gov While specific studies focusing solely on Citalopram-d6 (B562700) oxalate are less common, the degradation behavior of escitalopram oxalate provides a strong indication of the stability of the core molecule. The deuterium (B1214612) labeling in Citalopram-d6 is not expected to significantly alter the primary degradation pathways, although it can influence the rate of certain reactions.

Under acidic conditions, citalopram oxalate exhibits a degree of stability, with degradation being noticeably slower than in alkaline environments. oup.com Studies have shown that mild degradation occurs when the drug is exposed to acidic conditions. nih.gov For instance, heating a solution of escitalopram oxalate in 2 M hydrochloric acid (HCl) at 80°C for 24 hours resulted in approximately 10-20% degradation. oup.com In another study, significant degradation was observed during acid hydrolysis. nih.govbiocrick.com The primary degradation product formed under these conditions is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid. nih.govoup.com

Citalopram oxalate is highly susceptible to degradation in alkaline environments. oup.comresearchgate.net Extensive degradation has been observed in alkaline medium, with the reaction proceeding rapidly. nih.govoup.com When subjected to 0.1 M sodium hydroxide (B78521) (NaOH) at 80°C, approximately 80% of the drug degraded within one hour, accompanied by the smell of ammonia. oup.com At a lower temperature of 50°C in 0.1 M NaOH, around 20% degradation was observed within two hours, with complete degradation occurring after 12 hours of reflux. oup.com A major degradation product identified under alkaline hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid. nih.govoup.com

In the presence of oxidizing agents, citalopram oxalate undergoes mild degradation. nih.govoup.com The major oxidative degradation product has been identified as 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile. nih.govoup.com

Regarding photolytic stability, citalopram oxalate is considered stable. nih.govoup.com Exposure to sunlight for 30 days resulted in negligible degradation (less than 2%). oup.com Similarly, other studies have reported no degradation under photolytic stress conditions. nih.govbiocrick.com However, some research on the aquatic photolytic degradation of citalopram indicates it can be induced by natural organic matter in surface water. mdpi.com

Citalopram oxalate has demonstrated stability under thermal stress. nih.govnih.govoup.combiocrick.com Thermal analysis of escitalopram oxalate showed that thermal degradation begins with the decomposition of the oxalate counter-ion after the compound melts. researchgate.net This initial decomposition is then followed by the release of dimethylamine (B145610) and fluorobenzene. researchgate.net

The following table summarizes the stability of escitalopram oxalate under various stress conditions:

| Stress Condition | Observation | Reference |

|---|---|---|

| Acidic Hydrolysis (2 M HCl, 80°C, 24h) | Mild degradation (10-20%) | oup.com |

| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 1h) | Extensive degradation (~80%) | oup.com |

| Oxidative (30% H2O2) | Mild degradation | nih.govoup.com |

| Photolytic (Sunlight, 30 days) | Stable (<2% degradation) | oup.com |

| Thermal | Stable | nih.govnih.govoup.combiocrick.com |

Identification and Characterization of Degradation Products of Citalopram Oxalate

The identification and characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product. Various analytical techniques, particularly mass spectrometry, are employed for this purpose.

Mass spectrometry, often coupled with liquid chromatography (LC/MS), is a powerful tool for the structural elucidation of degradation products. nih.govnih.gov For citalopram oxalate, LC/MS studies have been crucial in identifying the major degradation products formed under hydrolytic and oxidative stress. nih.govresearchgate.net

Under hydrolytic conditions (both acidic and alkaline), the primary degradation product is citalopram carboxylic acid, which is formed by the hydrolysis of the nitrile group to a carboxylic acid. nih.govoup.com In oxidative conditions, the main degradation product is the N-oxide derivative of citalopram. nih.govoup.com

The table below details the major degradation products of escitalopram oxalate identified through mass spectrometry:

| Degradation Condition | Degradation Product Name | Reference |

|---|---|---|

| Hydrolysis (Acidic and Alkaline) | 1-(3-dimethylaminopropyl)-1-(4-fluoro-phenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid | nih.govoup.com |

| Oxidation | 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile | nih.govoup.com |

Spectroscopic (NMR, FTIR) Confirmation of Degradant Structures

The structural elucidation of degradation products formed under various stress conditions is a critical step in stability studies. For citalopram and its related compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous confirmation of degradant structures. nih.govconicet.gov.ar These methods provide detailed information about the molecular framework and functional groups of the impurities, complementing data from mass spectrometry. nih.gov

Forced degradation studies on citalopram hydrobromide have led to the isolation and characterization of several key degradants. scielo.br One major degradation product, formed under hydrolytic conditions (particularly alkaline), is Citalopram Carboxamide. scielo.br Its structure was confirmed through comprehensive spectroscopic analysis. scielo.br

FTIR Spectroscopy has been instrumental in identifying the functional group transformation from a nitrile to a carboxamide. scielo.br Comparative analysis of the FTIR spectra of the parent citalopram compound and the isolated degradant reveals significant changes. scielo.br The characteristic nitrile (-C≡N) stretching band, typically observed around 2238 cm⁻¹ in the spectrum of citalopram, is absent in the spectrum of the degradant. scielo.br Concurrently, new bands appear that are indicative of an amide functionality: a band around 3393 cm⁻¹ corresponding to the N-H stretch, a C=O stretching band (Amide I) near 1601 cm⁻¹, and an N-H bending band (Amide II) around 1559 cm⁻¹. scielo.br

¹H NMR Spectroscopy provides further definitive proof of the structural changes. nih.gov The spectrum of the degradation product, when compared to that of citalopram, shows the disappearance of signals associated with the original functional group and the appearance of new signals corresponding to the modified structure. The characterization of process-related impurities and degradation products of citalopram has been successfully achieved using ¹H NMR, alongside other techniques like ESI-MS/MS and FT-IR. nih.govresearchgate.net

Another significant degradant identified is Citalopram N-oxide, which can form under oxidative or photolytic conditions. scielo.brcsic.es Its structure is confirmed by comparing its spectral data with the parent compound. Similarly, 3-hydroxycitalopram N-oxide has been identified as a novel impurity under hydrolytic conditions. scielo.br The structural confirmation for these and other related substances relies on a combination of mass spectrometry, NMR, and IR spectroscopy. nih.govconicet.gov.arnih.gov

Table 1: Spectroscopic Data for Confirmation of Citalopram Carboxamide Structure

| Spectroscopic Technique | Citalopram (Parent Drug) | Citalopram Carboxamide (Degradant) | Inference |

| FTIR (cm⁻¹) | ~2238 (-C≡N stretch) scielo.br | Absent scielo.br | Loss of nitrile group. |

| ~3393 (N-H stretch) scielo.br | Presence of amide N-H. | ||

| ~1601 (C=O stretch, Amide I) scielo.br | Presence of amide carbonyl. | ||

| ~1559 (N-H bend, Amide II) scielo.br | Presence of amide N-H. | ||

| ¹H NMR | Signals corresponding to the intact structure. nih.gov | Altered chemical shifts and signal patterns consistent with the conversion of the nitrile to a primary amide. nih.gov | Structural confirmation of the carboxamide moiety. |

Stability-Indicating Analytical Methodologies for Citalopram Oxalate Research

To accurately quantify the parent drug in the presence of its degradation products, stability-indicating analytical methods (SIAMs) are essential. scielo.br For citalopram and its enantiomer, escitalopram, various reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. tijer.orgnih.gov These methods are designed to separate the active pharmaceutical ingredient from all potential impurities and degradants formed during forced degradation studies. researchgate.netpharmaresearchlibrary.org

Forced degradation studies are systematically conducted to assess the stability of the drug molecule. scholarsresearchlibrary.com These studies involve subjecting the drug to a range of stress conditions, including:

Acid Hydrolysis (e.g., 2 M HCl) scielo.br

Alkaline Hydrolysis (e.g., 0.1 M or 0.2 M NaOH) scielo.brunimib.it

Oxidative Degradation (e.g., hydrogen peroxide) nih.govscholarsresearchlibrary.com

Thermal Degradation nih.govscholarsresearchlibrary.com

Photolytic Degradation nih.govscholarsresearchlibrary.com

Research has shown that citalopram and escitalopram are particularly susceptible to degradation in alkaline, acidic, and oxidative environments, while showing more stability under neutral, thermal, and photolytic stress in the solid state. scielo.brnih.gov

The developed HPLC methods effectively resolve the parent drug peak from the peaks of degradation products. nih.gov A typical stability-indicating method for escitalopram oxalate, for instance, achieved successful separation of the drug from its degradants on a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) with the pH adjusted to an optimal value for separation. scielo.brtijer.orgnih.gov Detection is commonly performed using a UV or photodiode array (PDA) detector at a wavelength where both the drug and its impurities have significant absorbance, such as 225 nm, 239 nm, or 240 nm. nih.govnih.govpharmaresearchlibrary.org

The validation of these methods confirms their linearity, precision, accuracy, specificity, and robustness, ensuring they are suitable for routine quality control and stability testing of bulk drug substances and pharmaceutical formulations. nih.govtijer.orgnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also established to ensure the method's sensitivity. tijer.orgpharmaresearchlibrary.org

Table 2: Examples of Stability-Indicating HPLC Methodologies for Citalopram/Escitalopram

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Finding | Reference |

| Citalopram HBr | C8 | Acetonitrile and ammonium (B1175870) acetate buffer (pH 4.5) | 0.50 | Not specified | Resolved the drug from five degradation products. scielo.br | scielo.br |

| Escitalopram Oxalate | PerfectSil-100 ODS-3, C18 (250 x 4.6 mm, 5 µm) | Methanol (B129727) : 0.01 M acetate buffer pH 3.8 (45:55 v/v) | 1.0 | 239 | Separated drug from hydrolysis and oxidative degradation products. nih.gov | nih.gov |

| Citalopram HBr | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | 0.3% diethylamine (B46881) (pH 4.7) and methanol/acetonitrile (55:45 v/v) in gradient mode | Not specified | 225 | Separated citalopram from process impurities and degradation products. nih.gov | nih.gov |

| Escitalopram Oxalate & Clonazepam | ODS Hypersil C18 (250 × 4.6 mm) | Acetonitrile : 50 mM phosphate buffer + 10 mM triethylamine (B128534) (70:30, v/v) | Not specified | 268 | Method demonstrated stability-indicating power under various stress conditions. nih.gov | nih.gov |

| Citalopram | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Acetonitrile : phosphate buffer pH 3.0 (20:80 v/v) | 1.0 | 239 | Specificity confirmed through forced degradation studies. tijer.org | tijer.org |

Impurity Profiling and Characterization in Citalopram Oxalate Research

Identification of Process-Related Impurities in Citalopram (B1669093) Oxalate (B1200264) Synthesis

The synthesis of Citalopram Oxalate is a multi-step process that can inadvertently lead to the formation of various impurities. bipublication.com These can arise from starting materials, intermediates, degradation of the final product, or side reactions. researchgate.netgoogleapis.com Key process-related impurities include amide, lactone, and N-oxide derivatives. scielo.brscielo.br Forced degradation studies under conditions such as hydrolysis, oxidation, heat, and photolysis are instrumental in identifying potential degradation products. scielo.brnih.govscienceopen.com

Citalopram amide, chemically known as 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, is a known impurity that can form during the synthesis of citalopram. scielo.brontosight.ai Its formation often occurs through the hydrolysis of the cyano group of the citalopram molecule. googleapis.com The presence of this impurity is significant as its structural similarity to citalopram suggests potential pharmacological activity, necessitating strict control during manufacturing. ontosight.ai A patent describes the preparation of this impurity by treating citalopram with hydrogen peroxide under alkaline conditions. google.com

Citalopram lactone impurity, or 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is another process-related impurity. google.com Its formation can be a result of the oxidation of the dihydroisobenzofuran ring system. A patented method for synthesizing this impurity involves the reaction of citalopram with Jones reagent in a non-protonic solvent. google.com

Citalopram N-oxide, identified as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-N-oxide, is a known impurity and a metabolite of citalopram. scielo.brnih.gov It can be formed during synthesis or as a degradation product, particularly under photolytic conditions. scielo.br The European Pharmacopoeia lists Citalopram N-oxide as Impurity H, with strict limits on its presence in the final drug product. A method for its preparation involves reacting citalopram with m-chloroperoxybenzoic acid. google.com

Methodologies for Impurity Isolation and Purification for Research Standards

The isolation and purification of impurities are essential for their characterization and for use as reference standards in analytical methods. A common technique for this purpose is semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.netmiami.edu This method allows for the separation of individual impurities from the bulk drug substance in sufficient quantities for further analysis. miami.edu

During the process development of Escitalopram (B1671245) Oxalate, novel impurities have been observed, isolated, and characterized. figshare.comacs.orgresearchgate.net The isolation of these impurities not only helps in their structural elucidation but also aids in understanding their formation, leading to improved manufacturing processes with higher yield and purity. figshare.comacs.orgresearchgate.net Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), have also been developed for the separation of citalopram and its related substances. nih.govnih.govscispace.com

Analytical Techniques for Quantitative Impurity Determination in Research Samples

A variety of analytical techniques are employed for the quantitative determination of impurities in Citalopram research samples. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector is a widely used method for the simultaneous separation and determination of citalopram and its process-related impurities. researchgate.netnih.gov The development of stability-indicating HPLC methods is crucial for separating degradation products from the active ingredient. scielo.brscienceopen.com

Key parameters for these methods, such as the type of column (e.g., C8 or C18), mobile phase composition, pH, and flow rate, are optimized to achieve efficient separation. scienceopen.comnih.gov Validation of these analytical methods in terms of accuracy, precision, linearity, and robustness is performed according to ICH guidelines to ensure their reliability. nih.govscienceopen.comnih.gov Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable for the identification and characterization of unknown impurities by providing information on their molecular weight and fragmentation patterns. scielo.brresearchgate.netmiami.edu

Deuterated Impurities as Internal Standards for Impurity Analysis

In quantitative analytical methods, particularly those involving mass spectrometry, internal standards are crucial for ensuring accuracy and precision. Deuterated analogs of the analyte, such as Citalopram-d6 (B562700) Oxalate, are ideal internal standards because they have similar chemical and physical properties to the non-labeled compound but a different mass. researchgate.netresearchgate.netmedchemexpress.com This allows them to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography. researchgate.netresearchgate.net

Citalopram-d6 Oxalate is used as an internal standard in the quantification of citalopram in various biological and research samples. targetmol.comdiva-portal.orgcymitquimica.com The use of stable isotope-labeled compounds like Citalopram-d4 and Citalopram-d6 improves the accuracy of mass spectrometry and liquid chromatography methods for therapeutic drug monitoring and pharmacokinetic studies. veeprho.comveeprho.com It is important to ensure that the deuterated internal standard itself is free from the non-labeled drug as an impurity. marshall.edu

Metabolic Pathway Elucidation Studies in Vitro/animal Models Involving Citalopram D6 Oxalate

In Vitro Biotransformation Studies of Citalopram (B1669093) and its Metabolites Using Deuterated Analogs

In vitro studies using deuterated analogs like citalopram-d6 (B562700) oxalate (B1200264) are instrumental in identifying the enzymes responsible for citalopram's metabolism. These studies often utilize human liver microsomes or specific cell lines to observe the biotransformation process in a controlled environment. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D15) in Citalopram Metabolism

The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2C19, CYP3A4, and CYP2D6 in humans, plays a significant role in the metabolism of citalopram. nih.govdrugbank.compharmgkb.orgnih.gov In animal models, analogous enzymes are involved. For instance, in Beagle dogs, CYP2D15, an orthologue of human CYP2D6, is a key enzyme in the N-demethylation of citalopram to its metabolites, desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT). nih.govnih.gov

In vitro experiments using dog liver microsomes have demonstrated that the production of both DCIT and DDCIT is significantly inhibited by quinidine (B1679956), a known inhibitor of CYP2D15. nih.gov This suggests that CYP2D15 is the primary enzyme responsible for these metabolic steps in this animal model. nih.govnih.gov The inhibition by quinidine was more potent for the formation of S-DCIT compared to R-DCIT. cabidigitallibrary.org Other CYP isoforms, such as CYP3A12 and CYP2C21/41, showed only weak involvement in citalopram's N-demethylation in dogs. nih.govnih.gov

The formation of DCT from citalopram in human liver microsomes is primarily mediated by CYP3A4 and CYP2C19, with a contribution from CYP2D6. nih.gov

Table 1: Inhibition of Citalopram N-demethylation by CYP450 Inhibitors in Dog Liver Microsomes

| Inhibitor | Target Enzyme | Mean Inhibition of DCIT formation |

| Quinidine | CYP2D15 | 43.8% - 72.2% |

| Ketoconazole (1 μM) | CYP3A12 | 24.1% - 29.1% |

| Omeprazole (10 μM) | CYP2C21/41 | 16.5% - 28.6% |

Data sourced from in vitro studies on Beagle dog liver microsomes. nih.gov

Investigation of Monoamine Oxidase Activity in Citalopram Biotransformation

While cytochrome P450 enzymes are central to the hepatic metabolism of citalopram, studies have revealed that monoamine oxidase (MAO) enzymes are primarily responsible for its biotransformation in the brain. nih.gov In both rat and human brain preparations, citalopram and its demethylated metabolites are metabolized by both MAO-A and MAO-B. nih.gov However, in rat brain, MAO-B activity towards citalopram was not detectable. nih.gov

The biotransformation in the brain leads to the production of a citalopram propionate (B1217596) derivative. nih.gov This pathway is distinct from the liver, where CYP-mediated demethylation is the main route. nih.gov The kinetic parameters for S-citalopram biotransformation by MAO in the human frontal cortex have been determined, with Km values that are comparable to those for the metabolism of serotonin (B10506) and dopamine (B1211576) by MAO. nih.gov

Table 2: Kinetic Parameters of S-Citalopram Biotransformation by MAO in Human Frontal Cortex

| Enzyme | Apparent Km (μM) | Vmax (pmol min⁻¹ mg⁻¹ protein) |

| Monoamine Oxidase A | 856 | 6.4 |

| Monoamine Oxidase B | 266 | 6.0 |

Data from a study on human brain mitochondria. nih.gov

Application of Citalopram-d6 Oxalate in Isotope Effect Studies for Mechanistic Metabolism Research

The use of deuterated compounds like this compound is fundamental in studying the kinetic isotope effect (KIE). The KIE provides insight into the rate-limiting steps of metabolic reactions. By comparing the metabolism of the deuterated and non-deuterated forms of citalopram, researchers can determine if the breaking of a carbon-hydrogen bond is a rate-determining step in the metabolic pathway. This information is crucial for understanding the detailed mechanism of enzymatic reactions involving citalopram. medchemexpress.com

Characterization of Deuterated Citalopram Metabolites in Research Models

The use of citalopram-d6 allows for the accurate identification and quantification of its metabolites in various biological matrices. The mass difference introduced by the deuterium (B1214612) atoms facilitates the distinction between the drug and its metabolites from endogenous compounds in mass spectrometry-based analyses. nih.gov This has enabled the identification of various metabolites, including demethylated and N-oxidized forms. drugbank.compharmgkb.org In one study, the use of advanced analytical techniques like UHPLC-Q-TOF allowed for the characterization of new metabolites such as 3-hydroxycitalopram and 3-oxocitalopram in human liver microsomes. nih.gov

Comparative Metabolic Pathways of Citalopram and Escitalopram (B1671245) in Non-Human Systems

Citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram. nih.govcabidigitallibrary.org Escitalopram is the therapeutically active enantiomer. pharmgkb.orgnih.gov In non-human systems, such as the Beagle dog, the metabolism of citalopram is stereoselective. nih.govcabidigitallibrary.org

Studies have shown that the formation of S-desmethylcitalopram (S-DCIT) is favored over R-desmethylcitalopram (R-DCIT) in dog liver microsomes. cabidigitallibrary.org This stereoselectivity is also observed in the further metabolism to didesmethylcitalopram. The higher plasma concentrations of the metabolite didesmethylcitalopram (DDCIT) in dogs compared to humans after citalopram administration are attributed to differences in the activity of metabolizing enzymes like CYP2D15. nih.govcabidigitallibrary.org

In vitro studies with human liver microsomes also show that the clearance of the S-enantiomer is favored by the key metabolizing enzymes CYP2C19, CYP3A4, and CYP2D6. pharmgkb.org

Future Directions in Citalopram D6 Oxalate Research

Development of Novel Deuterated Analogs for Specific Research Applications

The success of deuterated compounds like Citalopram-d6 (B562700) Oxalate (B1200264) as internal standards has paved the way for the development of novel deuterated analogs with more tailored research applications. The strategic placement of deuterium (B1214612) atoms can significantly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. tandfonline.comacs.org This effect can slow down the rate of metabolism at specific sites in the molecule, leading to a longer half-life and altered pharmacokinetic properties. tandfonline.comnih.gov

Future research is focused on creating a new generation of deuterated analogs of citalopram (B1669093) and other pharmaceuticals, not just for use as standards, but as therapeutic agents themselves. By selectively deuterating positions on the citalopram molecule that are susceptible to metabolic breakdown, researchers aim to develop drug candidates with improved efficacy, safety, and tolerability profiles. nih.gov This "deuterium switch" approach has already led to the FDA approval of deuterated drugs like deutetrabenazine, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. acs.orgnih.gov The development of such analogs of citalopram could lead to new treatments for depression and other neurological disorders.

Integration of Citalopram-d6 Oxalate with Emerging Analytical Technologies

The utility of this compound is intrinsically linked to the analytical technologies used for its detection and quantification. The advent of high-resolution mass spectrometry (HRMS) and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems has already enhanced the precision and sensitivity of studies using deuterated standards. texilajournal.comnih.gov

The future will see an even deeper integration of this compound with cutting-edge analytical platforms. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) are being developed and validated for the quantitative analysis of drugs and their metabolites directly in tissue sections. acs.orgdiva-portal.org In such studies, this compound serves as an indispensable internal standard to ensure the accuracy of drug distribution mapping within complex biological matrices like the brain. acs.orgdiva-portal.org Furthermore, the development of more sophisticated sample preparation techniques and the application of artificial intelligence in data analysis will further refine the quantitative capabilities of methods employing deuterated standards. mordorintelligence.com

Advanced Computational Modeling of Deuterated Citalopram Interactions in Research Systems

Computational modeling has become a powerful tool in drug discovery and development, providing insights into drug-receptor interactions at a molecular level. nih.govbiorxiv.org For citalopram, homology models based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) have been instrumental in predicting the binding site and interactions within the human serotonin (B10506) transporter (SERT). nih.govnih.gov

Future research will leverage advanced computational methods to specifically model the effects of deuteration on citalopram's interactions. By simulating the subtle changes in bond length and vibrational energy that deuterium substitution introduces, researchers can predict how these modifications might influence binding affinity, selectivity, and the conformational dynamics of the SERT. wikipedia.org These in silico studies, combined with experimental data from techniques like site-directed mutagenesis, will provide a more detailed understanding of the structure-activity relationships of deuterated citalopram analogs. nih.govnih.gov This knowledge will be crucial for the rational design of novel deuterated compounds with optimized pharmacological properties.

Expanding the Scope of Isotope Labeling in Pharmaceutical Research Methodology

The use of stable isotopes, particularly deuterium, is a cornerstone of modern pharmaceutical research, extending far beyond their role as internal standards. musechem.comadesisinc.com The field is continuously evolving, with new methods for isotope labeling and broader applications being explored.